molecular formula C23H17ClN2O3S2 B282889 N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide

N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide

Numéro de catalogue B282889
Poids moléculaire: 469 g/mol
Clé InChI: LLVSAMSIBRDVQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide, also known as Compound 13, is a chemical compound that has been subject to extensive scientific research due to its potential therapeutic applications. Additionally, this paper will explore future directions for research on Compound 13.

Mécanisme D'action

The mechanism of action of N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 is not fully understood, but it is believed to act as a protein kinase inhibitor. Specifically, N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Inhibition of CK2 activity by N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 may lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 in lab experiments is its specificity for protein kinase CK2. This allows for targeted inhibition of CK2 activity, which may be useful in studying the role of CK2 in various cellular processes. However, one limitation of using N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 is its potential toxicity. Careful consideration must be given to the concentration of N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 used in experiments to avoid toxicity.

Orientations Futures

There are several future directions for research on N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to better understand the mechanism of action of N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 and its potential therapeutic applications. Additionally, research is needed to explore the potential use of N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 in combination with other drugs for the treatment of cancer. Finally, further studies are needed to explore the potential toxicity of N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 and to develop safer and more effective derivatives of the compound.

Méthodes De Synthèse

The synthesis of N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 involves a multi-step process that begins with the reaction of 2-mercaptobenzothiazole with 4-chloro-2-oxobutanoic acid to form 2-(4-chlorophenyl)-2-oxoethylthio-1,3-benzothiazole. This intermediate is then reacted with 2-phenoxyacetic acid to produce N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13. The synthesis of N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, research has shown that N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide 13 may have anti-inflammatory and anti-oxidant properties.

Propriétés

Formule moléculaire

C23H17ClN2O3S2

Poids moléculaire

469 g/mol

Nom IUPAC

N-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H17ClN2O3S2/c24-16-8-6-15(7-9-16)20(27)14-30-23-26-19-11-10-17(12-21(19)31-23)25-22(28)13-29-18-4-2-1-3-5-18/h1-12H,13-14H2,(H,25,28)

Clé InChI

LLVSAMSIBRDVQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)C4=CC=C(C=C4)Cl

SMILES canonique

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)C4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.